molecular formula C13H10N2S B3050088 1H-Benzimidazole, 2-(phenylthio)- CAS No. 2360-29-4

1H-Benzimidazole, 2-(phenylthio)-

Cat. No. B3050088
CAS RN: 2360-29-4
M. Wt: 226.3 g/mol
InChI Key: IHOFRNVUIOVDJP-UHFFFAOYSA-N
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Description

“1H-Benzimidazole, 2-(phenylthio)-” is a chemical compound with the molecular formula C13H9N2 . It is also known by other names such as 2-Phenylbenzimidazole, Benzimidazole, 2-phenyl-, Gainex, Phenizidole, Phenzidol, Phenzidole, 2-Phenyl-1H-benzimidazole, G 570, 2-Phenyl-1H-benzoimidazole, and NSC 251956 .


Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with formic acid . Another approach involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 2-(phenylthio)-” can be represented as a 2D Mol file . The compound has a molecular weight of 193.2240 .


Chemical Reactions Analysis

Benzimidazole and its derivatives show biological activities such as antibacterial, antifungal, antimicrobial, and anticancer . They can react with various free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole, 2-(phenylthio)-” include a molecular weight of 193.2240 and a molecular formula of C13H9N2 .

Safety And Hazards

The safety data sheet for a similar compound, 1H-Benzimidazole-2-methanol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzimidazole derivatives have shown potential in various fields, including the development of new drugs. For instance, they have been studied for their combined antiparasitic and antioxidant activity . Furthermore, they have been used in the synthesis of species that possess significant pharmaceutical properties . These studies suggest that “1H-Benzimidazole, 2-(phenylthio)-” and similar compounds may have potential applications in the future, particularly in the field of medicine.

properties

IUPAC Name

2-phenylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOFRNVUIOVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396931
Record name 1H-Benzimidazole, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(phenylthio)-

CAS RN

2360-29-4
Record name 1H-Benzimidazole, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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